molecular formula C12H14BrNO B3010866 1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one CAS No. 178261-64-8

1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one

Cat. No.: B3010866
CAS No.: 178261-64-8
M. Wt: 268.154
InChI Key: HATXBOWGZXQCMO-CMDGGOBGSA-N
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Description

1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one (CAS 131888-13-6, molecular formula C₁₇H₁₆BrNO) is a chalcone derivative characterized by a conjugated enone system linking a 4-bromophenyl group and a dimethylamino-substituted phenyl ring . Its synthesis typically involves the reaction of 1-(4-bromophenyl)ethan-1-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures (363 K), yielding the (E)-configured product . The bromine atom at the para position of the phenyl ring introduces steric and electronic effects, while the dimethylamino group enhances electron-donating properties, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(dimethylamino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9(14(2)3)8-12(15)10-4-6-11(13)7-5-10/h4-8H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATXBOWGZXQCMO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Br)/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one typically involves the reaction of 4-bromobenzaldehyde with dimethylamine and an appropriate alkyne. The reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, and may require a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.

    Reduction: Formation of 1-(4-bromophenyl)-3-(dimethylamino)-2-butanol.

    Substitution: Formation of 4-hydroxyphenyl or 4-aminophenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting neurological disorders due to its dimethylamino group.

    Materials Science: It is used in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the bromophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Chalcone Derivatives

Compound Name Substituents (R₁, R₂) Dihedral Angle (°) Hydrogen Bonding Motifs Melting Point (°C)
1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one R₁ = 4-Br, R₂ = 4-N(CH₃)₂ Not reported Not explicitly described Not reported
1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one R₁ = 4-Br, R₂ = 3,4-(CH₃)₂ 48.13 C–H⋯O interactions Not reported
(E)-3-(4-(dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one R₁ = 4-CF₃, R₂ = 4-N(CH₃)₂ Not reported Not described 141–145
1-(3-nitrophenyl)-3-phenylprop-2-en-1-one R₁ = 3-NO₂, R₂ = H Similar to isomers C–H⋯O networks Not reported
  • In contrast, the dimethylamino group (in the target compound) increases electron donation, which may stabilize the enone system .
  • Steric Effects : The 3,4-dimethylphenyl group in introduces steric hindrance, resulting in a larger dihedral angle (48.13°) between aromatic rings compared to unsubstituted analogs. This reduces conjugation and may impact photophysical properties .

Crystallographic and Intermolecular Interactions

  • For example, nitro-containing chalcones (e.g., ) form 2D hydrogen-bonded networks via C–H⋯O interactions, enhancing thermal stability and influencing solubility .
  • The absence of strong hydrogen-bond donors (e.g., –OH or –NH₂) in the target compound may limit its ability to form robust supramolecular assemblies compared to nitro- or amino-substituted analogs .

Biological Activity

1-(4-Bromophenyl)-3-(dimethylamino)-2-buten-1-one, a compound with significant chemical and biological properties, has been the subject of various studies investigating its potential applications in pharmacology and materials science. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a dimethylamino moiety, contributing to its unique chemical reactivity and biological effects. The α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, which is crucial for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the bromophenyl group may participate in π-π stacking interactions. These interactions can modulate enzymatic activities and influence cellular pathways related to proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis. For instance, a study reported that the compound significantly reduced cell viability in breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity . It has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Case Studies

  • Breast Cancer Cell Lines : In a study examining the effects of this compound on MCF-7 breast cancer cells, it was found that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study highlighted the role of reactive oxygen species (ROS) in mediating the compound's cytotoxic effects.
  • Bacterial Inhibition : Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
1-(4-Bromophenyl)-2-butanoneLacks dimethylamino groupDifferent reactivity; lower biological activity
1-(4-Chlorophenyl)-3-(dimethylamino)-2-buten-1-oneChlorine instead of bromineVarying electronic properties; similar activity
1-(4-Bromophenyl)-3-(methylamino)-2-buten-1-oneMethylamino groupAltered steric properties; different activity

This table illustrates how variations in substituents impact both chemical reactivity and biological efficacy.

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